molecular formula C8H14O2 B12435855 Alpha-ethenyltetrahydro-2h-pyran-4-methanol

Alpha-ethenyltetrahydro-2h-pyran-4-methanol

Katalognummer: B12435855
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: FJBALQINEAIQGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-ethenyltetrahydro-2H-pyran-4-methanol is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alpha-ethenyltetrahydro-2H-pyran-4-methanol can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with an ethenylating agent under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, the reaction conditions can be optimized to minimize by-products and maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-ethenyltetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: Substitution reactions can occur at the ethenyl group or the hydroxymethyl group, depending on the reagents and conditions used.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and halogenated derivatives. The specific products depend on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Alpha-ethenyltetrahydro-2H-pyran-4-methanol has several scientific research applications across various fields:

Wirkmechanismus

The mechanism of action of Alpha-ethenyltetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The presence of the ethenyl group allows for interactions with nucleophiles, while the hydroxymethyl group can form hydrogen bonds with other molecules, facilitating its reactivity .

Vergleich Mit ähnlichen Verbindungen

Alpha-ethenyltetrahydro-2H-pyran-4-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the ethenyl and hydroxymethyl groups, which provide a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

1-(oxan-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h2,7-9H,1,3-6H2

InChI-Schlüssel

FJBALQINEAIQGM-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1CCOCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.